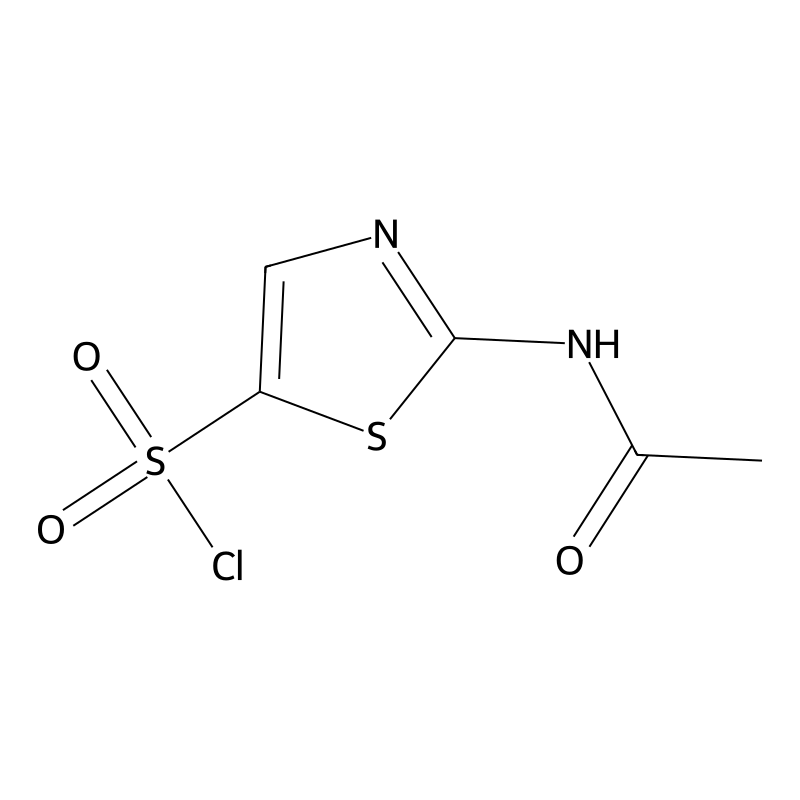

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a synthetic intermediate used in the preparation of various heterocyclic compounds, particularly those containing the thiazole ring system. A reported method for its synthesis involves the reaction of 2-acetamidothiazole with chlorosulfonic acid. []

Potential Applications:

While the specific research applications of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride itself are limited, its potential lies in its use as a building block for the synthesis of more complex molecules with diverse functionalities. These molecules could be further explored for various research purposes, including:

- Drug Discovery: The thiazole ring is a prevalent scaffold found in numerous bioactive molecules with diverse therapeutic applications, including antimicrobials, anticonvulsants, and anti-inflammatory agents. [] By incorporating 2-Acetamido-1,3-thiazole-5-sulfonyl chloride into novel molecular structures, researchers could potentially develop new drug candidates with improved properties.

- Material Science: Heterocyclic compounds like thiazoles exhibit interesting properties, such as electrical conductivity and photoluminescence. [] Utilizing 2-Acetamido-1,3-thiazole-5-sulfonyl chloride as a building block could lead to the development of novel materials with tailored functionalities for applications in organic electronics and optoelectronic devices.

- Organic Chemistry Research: The reactivity of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride can be exploited in various organic transformations, potentially contributing to the development of new synthetic methodologies and the exploration of novel reaction mechanisms.

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound characterized by a thiazole ring that incorporates both an acetamido group at the 2-position and a sulfonyl chloride group at the 5-position. The molecular formula for this compound is , and its molecular weight is approximately 254.71 g/mol. The compound appears as a white to brown crystalline powder and has a melting point ranging from 161°C to 164°C. It is soluble in various organic solvents and exhibits significant reactivity due to the presence of the sulfonyl chloride functional group, which makes it valuable in various synthetic applications .

The reactivity of 2-acetamido-1,3-thiazole-5-sulfonyl chloride can be exploited in several organic transformations. Notably, it can undergo nucleophilic substitution reactions, particularly with amines, to form sulfonamides. This capability allows for the synthesis of diverse sulfur-containing organic compounds. Additionally, this compound can be chlorinated or reacted with different nucleophiles to generate various derivatives, enhancing its utility in synthetic chemistry .

Research indicates that 2-acetamido-1,3-thiazole-5-sulfonyl chloride exhibits antimicrobial properties. It has been utilized as a precursor in the synthesis of new heterocyclic compounds that demonstrate significant efficacy against various microbial strains. Notably, studies have shown that derivatives incorporating the sulfamoyl moiety of this compound possess promising antimicrobial activity, which could lead to the development of novel therapeutic agents .

The synthesis of 2-acetamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-acetamido-1,3-thiazole-5-sulfonic acid with thionyl chloride. This reaction effectively converts the sulfonic acid group into a sulfonyl chloride group, facilitating further chemical transformations . Alternative methods may include chlorination reactions or modifications involving other reagents that introduce functional groups suitable for subsequent reactions.

This compound finds utility in various fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of antimicrobial agents and other biologically active compounds.

- Analytical Chemistry: Its derivatives have been explored for spectrometric determination in pharmaceuticals and environmental samples.

- Synthetic Chemistry: Utilized in developing new synthetic methodologies and exploring novel reaction mechanisms .

Interaction studies involving 2-acetamido-1,3-thiazole-5-sulfonyl chloride have highlighted its potential as a precursor for synthesizing compounds with enhanced biological activities. For instance, derivatives synthesized from this compound have been assessed for their interactions with biological targets, revealing insights into their pharmacological profiles and mechanisms of action .

Several compounds share structural similarities with 2-acetamido-1,3-thiazole-5-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | Contains a methyl group at the 4-position | Enhanced lipophilicity may influence biological activity |

| Acetazolamide | A carbonic anhydrase inhibitor with a similar thiazole core | Primarily used in treating glaucoma and altitude sickness |

| 2-Acetamido-1,3-thiazole | Lacks the sulfonyl chloride functionality | Used primarily for its basic thiazole properties |

The uniqueness of 2-acetamido-1,3-thiazole-5-sulfonyl chloride lies in its specific combination of functional groups that facilitate diverse

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive